4-Maleimidophenyl isocyanate

Description

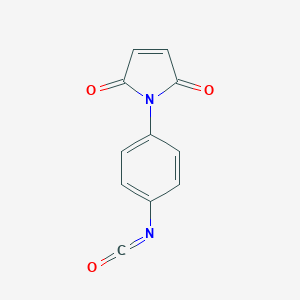

Structure

2D Structure

Propriétés

IUPAC Name |

1-(4-isocyanatophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c14-7-12-8-1-3-9(4-2-8)13-10(15)5-6-11(13)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQSISYVGFJJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154018 | |

| Record name | 4-Maleimidophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123457-83-0 | |

| Record name | 4-Maleimidophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123457830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Maleimidophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Maleinimido)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Maleinimido Phenyl Isocyanate and Its Derivatives

Established Synthetic Routes to the Core Structure

The foundational synthesis of 4-(Maleinimido)phenyl isocyanate is built upon two critical transformations: the creation of the isocyanate functionality, typically through the Curtius rearrangement, and the construction of the maleimide (B117702) moiety on an aromatic scaffold.

Curtius Rearrangement Pathways for Isocyanate Formation

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.org This reaction proceeds through an acyl azide intermediate, which upon thermal or photochemical decomposition, rearranges to form the isocyanate with the loss of nitrogen gas. nih.govwikipedia.org A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups, which is crucial when dealing with a molecule that also contains a reactive maleimide group. wikipedia.orgnih.gov

The general mechanism of the Curtius rearrangement involves the following steps:

Formation of an Acyl Azide: The carboxylic acid precursor, in this case, 4-maleimidobenzoic acid, is first converted into an acyl azide. This can be achieved through several methods, including the reaction of an acyl chloride with sodium azide or the use of diphenylphosphoryl azide (DPPA) with the carboxylic acid. nih.gov

Rearrangement to Isocyanate: The acyl azide is then heated in an inert solvent, such as toluene or dioxane. This induces the rearrangement, where the phenyl group migrates from the carbonyl carbon to the nitrogen atom, concurrently with the expulsion of nitrogen gas, to yield the isocyanate. nih.gov

Recent studies have indicated that the thermal decomposition of the acyl azide is a concerted process, happening in a single step, rather than forming a discrete acyl nitrene intermediate. wikipedia.org This concerted mechanism helps to avoid side reactions and contributes to the high yields often observed with this rearrangement.

Integration of Maleimide Moiety in Aromatic Frameworks

The maleimide group is typically introduced onto the aromatic ring by a two-step process starting from an amino-substituted aromatic precursor. For the synthesis of 4-(Maleinimido)phenyl isocyanate, the logical starting material is p-aminobenzoic acid.

The established procedure involves:

Formation of the Maleamic Acid: p-Aminobenzoic acid is reacted with maleic anhydride in a suitable solvent, such as acetic acid or dimethylformamide (DMF). researchgate.net This reaction opens the anhydride ring to form the corresponding N-(4-carboxyphenyl)maleamic acid. This step is generally high-yielding and proceeds under mild conditions. researchgate.net

Cyclodehydration to the Maleimide: The intermediate maleamic acid is then cyclized to form the stable five-membered maleimide ring. This is a dehydration reaction that can be accomplished by heating the maleamic acid in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate. researchgate.net The use of azeotropic distillation to remove water can also drive the reaction to completion.

Advanced Precursor Synthesis and Functionalization Strategies

The synthesis of 4-(Maleinimido)phenyl isocyanate hinges on the efficient preparation of its key precursor, 4-maleimidobenzoic acid. Advanced strategies in organic synthesis focus on streamlining this process. A one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines has been described which utilizes a cyclization reaction, and similar principles can be applied to the synthesis of maleimide derivatives. nih.gov

Functionalization strategies for derivatives of 4-(Maleinimido)phenyl isocyanate often involve modifications of the starting materials. For instance, using substituted p-aminobenzoic acids or substituted maleic anhydrides would lead to derivatives with altered spacer lengths, solubility, or reactivity. The versatility of the core synthetic route allows for the incorporation of various functionalities to tailor the crosslinker for specific applications.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions at each step is critical for maximizing the yield and purity of the final product, which is particularly important for its applications in sensitive biological systems.

Key parameters for optimization include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For the cyclization of the maleamic acid, aprotic polar solvents are often preferred. In the Curtius rearrangement, an inert, high-boiling solvent is necessary to facilitate the thermal rearrangement without participating in side reactions.

Temperature Control: Precise temperature control is crucial, especially during the Curtius rearrangement. The temperature must be high enough to induce the rearrangement but not so high as to cause decomposition of the maleimide moiety or the isocyanate product.

Catalyst and Reagent Choice: In the formation of the acyl azide, the choice of activating agent for the carboxylic acid can influence the efficiency of the reaction. For the cyclization of the maleamic acid, the selection of the dehydrating agent and catalyst can affect the reaction time and yield.

Purification Methods: Purification of the intermediates and the final product is essential. Recrystallization is a common method for purifying the solid intermediates like 4-maleimidobenzoic acid. The final isocyanate product is highly reactive and may require purification by methods that avoid exposure to nucleophiles, such as distillation under reduced pressure or chromatography on an inert support.

| Reaction Step | Key Parameters for Optimization | Typical Conditions | Potential for Improvement |

| Maleamic Acid Formation | Solvent, Temperature, Stoichiometry | p-Aminobenzoic acid, maleic anhydride in DMF at room temperature. | Microwave-assisted synthesis for reduced reaction times. |

| Maleimide Formation (Cyclization) | Dehydrating agent, Catalyst, Temperature | Acetic anhydride, sodium acetate, heating. | Use of milder dehydrating agents to prevent side reactions. |

| Acyl Azide Formation | Azidating agent, Solvent, Temperature | Reaction of 4-maleimidobenzoyl chloride with sodium azide in acetone. | One-pot procedures using DPPA to avoid isolation of the acyl chloride. |

| Curtius Rearrangement | Solvent, Temperature, Reaction time | Heating the acyl azide in dry toluene or dioxane. | Photochemical rearrangement at lower temperatures. |

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of 4-(Maleinimido)phenyl isocyanate from milligram to gram or even kilogram scale in a laboratory setting presents several challenges.

Heat Transfer: The Curtius rearrangement is an exothermic process once initiated by heating. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and decomposition. The use of a jacketed reactor with controlled heating and cooling is advisable.

Reagent Handling: Sodium azide, a common reagent for forming the acyl azide, is highly toxic and explosive. Handling large quantities requires stringent safety protocols, including the use of a well-ventilated fume hood and appropriate personal protective equipment. Alternative, less hazardous reagents are continuously being explored.

Work-up and Purification: The work-up procedures must be adapted for larger volumes. Extractions and filtrations can become cumbersome. Crystallization, which is often used for purification, may require optimization of solvent systems and cooling profiles to ensure consistent crystal size and purity on a larger scale.

Product Stability: The final product, 4-(Maleinimido)phenyl isocyanate, is sensitive to moisture. Therefore, all equipment must be thoroughly dried, and the reaction and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon).

For larger laboratory-scale synthesis, a thorough risk assessment is necessary for each step, and the process may need to be modified to ensure safety and reproducibility.

Polymer Functionalization and Post-Polymerization Modification

The ability to introduce specific functionalities into a polymer chain after its initial synthesis, known as post-polymerization modification, is a powerful strategy for creating materials with tailored properties. PMPI is an exemplary agent for such modifications, enabling the straightforward incorporation of reactive maleimide groups. researchgate.netjst.go.jp

Introduction of Maleimide Moieties into Polymer Chains via Hydroxyl Group Reactivity

A primary application of PMPI is the functionalization of polymers containing hydroxyl (-OH) groups. The isocyanate moiety of PMPI reacts efficiently and selectively with hydroxyl groups to form stable urethane (B1682113) linkages. jst.go.jp This reaction provides a direct and high-yield pathway for appending maleimide groups onto a variety of polymer backbones, such as poly(ethylene glycol)s (PEGs) or other hydroxyl-terminated polymers. researchgate.netjst.go.jp

This one-pot modification transforms the polymer's end groups or side chains into reactive maleimide sites. researchgate.net These newly introduced maleimide groups can then participate in a range of subsequent "click" chemistry reactions, most notably Diels-Alder reactions with furan-containing molecules or Michael additions with thiol-containing compounds. researchgate.netjst.go.jp This two-step functionalization strategy is highly valued for its efficiency and the mild conditions under which these reactions proceed.

A study highlighted the use of PMPI and its derivatives as effective modification agents to introduce maleimide units onto polymer chains via their reaction with hydroxyl groups. The high reactivity of the isocyanate allows for a straightforward modification process. researchgate.net

Synthesis of Macromonomers for Graft Polymerization Architectures

The functionalization of a polymer chain with a polymerizable group creates a "macromonomer," a large monomer that can be copolymerized with other small-molecule monomers to form graft copolymers. PMPI is instrumental in this process. By reacting PMPI with a hydroxyl-terminated polymer, a macromonomer with a terminal maleimide group is synthesized. researchgate.net

This maleimide-functionalized macromonomer can then be copolymerized with other monomers to create a "graft-through" architecture, where the pre-formed polymer chains are incorporated as side chains onto a new polymer backbone. Research has demonstrated that PMPI-derived modification agents are successfully applied to the synthesis of macromonomers specifically for creating graft polymerization architectures. researchgate.net This approach offers precise control over the length and spacing of the grafted chains, enabling the design of polymers with unique solution and solid-state properties.

Design and Synthesis of Advanced Polymeric Architectures

Beyond simple functionalization, PMPI is a key component in the synthesis of complex, non-linear polymer architectures. Its dual reactivity allows for its use in sequential and multicomponent polymerization strategies to build well-defined block, star, and other advanced polymer structures.

Preparation of Block Copolymers (e.g., AB-Type, Star-Shaped, H-Shaped)

Block copolymers, which consist of two or more distinct polymer chains linked together, are of great interest for their ability to self-assemble into ordered nanostructures. PMPI facilitates the synthesis of these architectures through its role as a highly efficient linking agent.

For instance, a hydroxyl-terminated polymer (Polymer A) can be reacted with PMPI to create a maleimide-terminated version (Polymer A-maleimide). This functionalized polymer can then be reacted with a second polymer containing a group reactive towards the maleimide, such as a furan (B31954) or thiol (Polymer B), to form an AB-type diblock copolymer. researchgate.net

This strategy has been extended to more complex architectures. By using multi-arm, hydroxyl-terminated polymers as the initial scaffold, star-shaped and H-shaped block copolymers can be synthesized. For example, reacting a four-arm, hydroxyl-terminated poly(ethylene glycol) with PMPI yields a four-arm, maleimide-terminated star polymer. researchgate.net These arms can then be coupled with other polymers to create intricate star-block or H-shaped structures. Research confirms that PMPI and its derivatives have been successfully used to synthesize various block copolymers, including AB-type, star-shaped, and H-shaped architectures. researchgate.net

Table 1: Examples of Advanced Polymer Architectures Synthesized Using PMPI This table is interactive. Click on the headers to sort the data.

| Architecture Type | Synthesis Strategy | Precursor Polymer(s) | PMPI Role | Resulting Structure |

|---|---|---|---|---|

| AB Diblock | Sequential Modification & Coupling | Hydroxyl-terminated Polymer A; Thiol- or Furan-terminated Polymer B | Functionalizes Polymer A with a maleimide end-group | Polymer A-urethane-maleimide-Polymer B |

| Star-Shaped | Core-First Approach | Multi-arm hydroxyl-terminated polymer (e.g., 4-arm PEG) | End-capping agent for all arms | Core-(urethane-maleimide-Polymer B)n |

| H-Shaped | Combination of Approaches | Two hydroxyl-terminated polymers and a difunctional linker | Functionalizes polymer ends for subsequent linking | (Polymer A-urethane-maleimide)₂-Linker-(maleimide-urethane-Polymer B)₂ |

Copolymerization with Vinyl Isocyanates and N-Substituted Maleimides for Reactive Polymer Systems

PMPI belongs to a class of monomers that can be copolymerized to create polymer backbones with pendant reactive groups. The copolymerization of N-substituted maleimides with various comonomers is a well-established method for producing thermally stable polymers. researchgate.net

Specifically, copolymers of N-phenylmaleimide and methyl vinyl isocyanate have been synthesized. researchgate.net In these polymers, the maleimide unit contributes to the thermal stability and rigidity of the main chain, while the isocyanate group from the vinyl isocyanate comonomer remains as a pendant reactive handle. These isocyanate groups along the polymer backbone are available for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking reactions. This approach yields reactive polymer systems where the density of functional groups can be tuned by adjusting the monomer feed ratio during copolymerization. researchgate.net

Multicomponent Cyclopolymerization Involving Isocyanates and Maleimides

Multicomponent polymerizations (MCPs) are powerful, one-pot reactions that combine three or more different monomers to efficiently synthesize complex polymers. These reactions are prized for their high atom economy and operational simplicity. researchgate.netkpi.ua

A notable example is the multicomponent cyclopolymerization of diisocyanates, diisocyanides, and activated alkynes, which produces poly(maleimide)s. researchgate.net This type of reaction demonstrates the inherent tendency of isocyanate and related functionalities to participate in cyclization reactions to form stable five-membered maleimide rings within the polymer backbone. While not involving PMPI directly as a monomer, this research underscores the fundamental reactivity of the isocyanate and maleimide precursors in building polymer chains. jst.go.jpresearchgate.net This method provides a facile route to functional heterocyclic polymers with high molecular weights and desirable properties like high thermal stability and refractive indices. researchgate.net

Crosslinking Agents in Hydrogel and Network Polymer Systems

The dual reactivity of 4-(maleinimido)phenyl isocyanate (PMPI) is leveraged to form complex and functional polymer networks. The isocyanate group readily reacts with nucleophiles like hydroxyl or amine groups, while the maleimide group forms stable thioether bonds with sulfhydryl groups via a Michael addition reaction. This orthogonal reactivity allows for sequential or simultaneous crosslinking, providing a versatile tool for polymer scientists.

Formation of Hydrogel Networks via Isocyanate- and Maleimide-Mediated Crosslinking

The formation of hydrogel networks using linkers like PMPI relies on the covalent linking of polymer chains. The isocyanate end can anchor the linker to a polymer backbone rich in hydroxyl groups (like a polysaccharide or polyol), functionalizing it with a maleimide group. Subsequently, these maleimide-functionalized polymers can be crosslinked by adding a thiol-containing molecule, often a dithiol or multi-arm poly(ethylene glycol) thiol, to form a stable, three-dimensional hydrogel network.

Polypeptides such as gelatin and collagen are valuable in creating biomimetic hydrogels due to their inherent biocompatibility and recognition sites for cells. The heterobifunctional nature of PMPI is well-suited for crosslinking these materials.

In one approach, the carboxylic acid groups present on amino acid residues (like aspartic acid and glutamic acid) within a polypeptide like gelatin can be activated and then reacted with an amine-containing maleimide, effectively grafting maleimide groups onto the polypeptide backbone. These maleimide-functionalized polypeptides can then be crosslinked. For instance, maleimide-modified gelatin and hyaluronic acid have been combined and crosslinked using a bifunctional thiolated poly(ethylene glycol) (PEG) crosslinker. jlu.edu.cn The resulting hydrogel forms rapidly (<5 seconds) at physiological conditions through the Michael addition reaction between the maleimide groups on the polypeptides and the thiol groups on the PEG. jlu.edu.cn

Similarly, collagen, another key extracellular matrix protein, can be formulated into robust hydrogels using this chemistry. Thiolated collagen can be crosslinked with multi-arm PEG-maleimide molecules. rsc.org The mechanical properties of these hydrogels, such as the storage modulus (G'), can be precisely tuned by altering the molar ratio of thiol groups on the collagen to the maleimide groups on the PEG crosslinker. rsc.org This control allows for the fabrication of materials with specific stiffness profiles suitable for applications like corneal tissue engineering. rsc.org

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer widely used in hydrogel formation due to its biocompatibility and protein-repellent properties. In the context of maleimide-isocyanate chemistry, PEG derivatives are most often used as the thiol-containing crosslinking agent. Multi-arm PEG molecules end-capped with thiol groups (e.g., 4-arm PEG-thiol) are frequently used to crosslink maleimide-functionalized polymers. mdpi.comnih.gov The reaction between the PEG-thiol and the maleimide groups is a highly efficient "click" reaction that proceeds rapidly under mild, biocompatible conditions. nih.gov The molecular weight and number of arms of the PEG-thiol crosslinker are critical parameters for controlling the network's crosslink density, and thus its mechanical strength, swelling behavior, and degradation rate. mdpi.com

Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes, making them attractive for drug delivery applications. Hydrogel networks incorporating cyclodextrins can be formed using isocyanate chemistry. For example, polyurethane-based hydrogels have been developed by reacting cyclodextrin (B1172386) derivatives (modified with oligocaprolactone to introduce hydroxyl groups) with diisocyanates like isophorone (B1672270) diisocyanate, which also crosslink PEG chains in the network. rsc.org While not specifically using PMPI, this demonstrates the principle of using isocyanates to build cyclodextrin-containing networks. Furthermore, supramolecular hydrogels can be formed between photo-sensitive poly(ether urethane)s and α-cyclodextrins, showcasing the versatility of urethane chemistry in creating advanced, stimulus-responsive networks. nih.govresearchgate.net

The use of 4-(maleinimido)phenyl isocyanate for the specific purpose of crosslinking polyphosphoester (PPE) hydrogels is not extensively documented in reviewed scientific literature. While both PPEs (often containing hydroxyl groups) and thiol-maleimide crosslinking are independently established in polymer chemistry for biomedical applications, their combined use with a maleimide-isocyanate linker appears to be a niche or less-explored area of research.

Hyaluronic acid (HA), a naturally occurring polysaccharide found in the extracellular matrix, is a popular material for hydrogels in tissue engineering and as dermal fillers. To form robust hydrogels, native HA must be chemically modified and crosslinked. nih.gov A common method involves modifying HA's carboxylic acid groups to attach maleimide moieties. This maleimide-functionalized HA (HA-Mal) can then be crosslinked with a thiol-containing crosslinker, such as multi-arm PEG-thiol. mdpi.com

The properties of the resulting HA hydrogel are highly tunable. Research has shown a clear correlation between the degree of maleimide substitution on the HA, the molecular weight of the PEG-thiol crosslinker, and the final physical properties of the hydrogel. mdpi.com Increasing the degree of maleimide substitution or the molecular weight of the crosslinker generally leads to a hydrogel with a higher elastic modulus (G'), indicating greater firmness. nih.govresearchgate.net Conversely, the swelling ratio tends to decrease with a higher degree of maleimide substitution, as the more tightly crosslinked network can absorb less water. nih.govresearchgate.net

Table 1: Properties of Thiol-Maleimide Crosslinked Hyaluronic Acid (HA) Hydrogels

| Hydrogel Formulation | Degree of HA Maleimide Substitution (%) | Crosslinker (4-arm PEG-Thiol) MW (kDa) | Swelling Ratio (%) | Elastic Modulus (G') |

| HM10-4SH10K | 10% | 10 | ~32% | Increased with substitution |

| HM20-4SH10K | 20% | 10 | ~28% | Increased with substitution |

| HM30-4SH10K | 30% | 10 | ~27% | Increased with substitution |

| HM10-4SH20K | 10% | 20 | ~33% | Increased with substitution |

| HM20-4SH20K | 20% | 20 | ~30% | Increased with substitution |

| HM30-4SH20K | 30% | 20 | ~26% | Increased with substitution |

This table is a composite of data reported in scientific literature. nih.govresearchgate.net

Controlled Release and Thermally-Reversible Crosslinking

The sophisticated chemical linkages enabled by PMPI and related compounds can be designed to create "smart" hydrogels capable of controlled cargo release or environmental responsiveness.

Hydrogels formed via thiol-maleimide chemistry are effective vehicles for the controlled release of therapeutic molecules. For example, supramolecular peptide-based hydrogels have been shown to facilitate the sustained release of functional proteins. google.com The release rate can be modulated by factors such as the molecular weight of the protein cargo and the charge interactions between the protein and the hydrogel network. google.com Similarly, cyclodextrin-based hydrogels, which can be formed using isocyanate crosslinkers, have been developed for the sustained release of drugs, leveraging the cyclodextrin's ability to form inclusion complexes with the drug molecules.

While the succinimide (B58015) thioether bond formed from the thiol-maleimide reaction and the urethane bond from the isocyanate reaction are generally stable, the principles of reversible crosslinking can be incorporated into these systems. The thiol-maleimide Michael addition reaction can be engineered to be reversible, creating dynamic hydrogels. rsc.org This "retro-Michael" reaction can be triggered by the presence of other thiols, such as the biologically abundant glutathione (B108866), allowing for degradation and drug release in a reductive environment. rsc.org

Thermal reversibility is typically achieved using covalent bonds that can break and reform in response to temperature changes. The Diels-Alder (DA) reaction is a prime example. Hydrogels have been created using DA reactions between furan-modified polymers and maleimide-functionalized polymers. This linkage is thermally reversible; at elevated temperatures, the crosslinks dissociate via a retro-Diels-Alder reaction, causing the hydrogel to disassemble, and they can reform upon cooling. Similarly, thermally reversible polyurethanes have been created by incorporating dicyclopentadiene (B1670491) bridges into the polymer network. These bridges can break at high temperatures (e.g., 170°C) and reform at lower temperatures, allowing the material to be reprocessed. While not an intrinsic property of the standard bonds formed by PMPI, these examples show how maleimide and urethane functionalities can be part of larger systems designed for thermal responsiveness.

An in-depth examination of the applications of 4-(Maleinimido)phenyl isocyanate in the realm of polymer science and engineering reveals its significant utility in creating advanced materials with tailored functionalities. This bifunctional molecule, featuring both a reactive isocyanate group and a polymerizable maleimide group, serves as a versatile building block and modification agent. Its unique structure allows for orthogonal reactivity, enabling the strategic design of complex polymeric architectures.

Applications in Bioconjugation and Biomedical Materials Science

Bioconjugation Strategies Utilizing Orthogonal Reactivity

The unique structure of 4-(Maleinimido)phenyl isocyanate, with two reactive groups that are triggered by different functional groups, allows for controlled, multi-step conjugation strategies. The isocyanate group readily reacts with primary amines, found on the N-terminus of proteins or on the side chain of lysine (B10760008) residues, to form stable urea (B33335) bonds. acs.org Concurrently, the maleimide (B117702) group exhibits high specificity for the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond. rsc.org This dual reactivity is the cornerstone of its utility in creating complex biomolecular constructs.

4-(Maleinimido)phenyl isocyanate is employed to functionalize proteins and peptides, effectively creating activated biomolecules ready for subsequent conjugation. Bovine Serum Albumin (BSA), a protein rich in lysine residues, can be readily modified through its surface amine groups by the isocyanate moiety of MPI. acs.orgresearchgate.net This reaction attaches the maleimide functionality to the BSA, transforming the protein into a carrier platform. The newly introduced maleimide groups can then specifically react with thiol-containing molecules, such as other proteins, peptides, or drug molecules.

Similarly, peptides like the NLS-MTAS peptide (a sequence combining a Nuclear Localization Signal and a cell-penetrating peptide) can be functionalized. Depending on the peptide's amino acid sequence, the isocyanate can react with a lysine residue, while the maleimide can target a strategically placed cysteine. This allows for the oriented immobilization of the peptide onto surfaces or its conjugation to other molecules, which is critical for applications in drug delivery and cellular imaging.

| Reaction | Target Residue | Functional Group | Resulting Linkage |

| Isocyanate Reaction | Lysine, N-terminus | Primary Amine | Urea Bond |

| Maleimide Reaction | Cysteine | Thiol (Sulfhydryl) | Thioether Bond |

The orthogonal reactivity of 4-(Maleinimido)phenyl isocyanate permits the selective labeling of different amino acid residues within a protein or between proteins. The maleimide-thiol reaction is one of the most common and specific methods for labeling cysteine residues. rsc.org This reaction is highly efficient and proceeds under mild physiological conditions. rsc.org To ensure specificity, other reactive thiols, such as dithiothreitol (B142953) (DTT), must be removed prior to conjugation. rsc.org

The isocyanate group, in turn, targets primary amines on lysine residues. acs.org While less specific than the maleimide-thiol reaction, as multiple lysine residues may be present on a protein surface, the reaction conditions (such as pH) can be optimized to control the extent of labeling. This dual capability allows for a two-step labeling process. For instance, a protein can first be conjugated through its cysteine residue to a molecule bearing a maleimide group. Subsequently, a second molecule, functionalized with an isocyanate, can be attached via the protein's lysine residues. This enables the creation of precisely assembled protein-protein conjugates or protein-drug conjugates.

Functionalization of Biomaterials and Nanocarriers

The ability to impart biological functionality to synthetic materials is a key goal in biomedical engineering. 4-(Maleinimido)phenyl isocyanate serves as a critical bridge between the worlds of synthetic polymers and biological molecules, enabling the surface modification of biomaterials and nanocarriers for enhanced performance in biological systems.

Polystyrene nanoparticles (PS-NPs) are widely used as model systems for studying nano-bio interactions. nih.gov To make these nanoparticles biologically active, their surfaces must be functionalized. A common strategy involves synthesizing nanoparticles with surface amine groups (PS-NH2). nih.gov The isocyanate group of 4-(Maleinimido)phenyl isocyanate can then react directly with these primary amines on the nanoparticle surface, covalently coating the particle with maleimide groups.

This process transforms the inert nanoparticle into a reactive platform ready for the attachment of biomolecules. For example, cysteine-containing peptides or proteins can be conjugated to the maleimide-functionalized surface, allowing the nanoparticles to be used for targeted cell interaction, imaging, or as diagnostic tools. nih.gov

| Nanoparticle Type | Surface Group | Zeta Potential | Reactivity with MPI |

| Amino-functionalized PS | -NH2 | Positive nih.gov | High (Isocyanate reacts with amine) |

| Carboxyl-functionalized PS | -COOH | Negative nih.gov | Low/None |

Polyphosphoesters (PPEs) are a class of biodegradable polymers that are attractive for drug delivery due to their biocompatibility and structural versatility. acs.orgnih.gov Their polymer backbone can be synthesized to include various functional side chains, such as hydroxyl (-OH) groups. researchgate.net These hydroxyl groups provide a handle for further modification.

4-(Maleinimido)phenyl isocyanate can be used to derivatize these functionalized PPEs. The isocyanate group reacts with the hydroxyl side chains on the polyphosphoester backbone, forming a stable urethane (B1682113) linkage. This reaction effectively grafts maleimide functionalities onto the polymer. The resulting maleimide-derivatized polyphosphoester can then be used to conjugate thiol-containing drugs or targeting ligands, creating advanced, biodegradable drug delivery systems. nih.govresearchgate.net This approach allows for the creation of multifunctional nanocarriers from a single, versatile polymer platform. acs.org

Poly(beta-amino ester)s (PBAEs) are a leading class of synthetic polymers for non-viral gene delivery. nih.gov Their structures can be easily tailored, and they often possess terminal primary or secondary amine groups as a result of the synthesis process, which involves the addition of amines to diacrylates. nih.govnih.gov These amine end-groups are ideal targets for the isocyanate moiety of 4-(Maleinimido)phenyl isocyanate.

By reacting MPI with an amine-terminated PBAE, the polymer becomes functionalized with a terminal maleimide group. This modification is crucial for creating advanced gene delivery vehicles. For instance, a targeting peptide containing a cysteine residue can be attached to the maleimide-functionalized PBAE, enabling the resulting nanoparticle to specifically bind to and transfect target cells. nih.gov This strategy enhances the efficiency and specificity of gene delivery, making PBAE nanocarriers more effective for therapeutic applications. nih.gov

Design of Targeted Delivery Systems

The unique reactivity of PMPI is extensively leveraged in the design of sophisticated drug delivery systems. Its ability to connect different components facilitates the creation of vehicles that can transport therapeutic agents to specific sites within the body, enhancing efficacy and minimizing off-target effects.

4-(Maleinimido)phenyl isocyanate plays a crucial role in the fabrication of various drug delivery vehicles, including nanoparticles and polymer-drug conjugates. nih.govnih.gov The isocyanate functionality can be used to modify polymers or other carrier molecules containing hydroxyl groups, while the maleimide group provides a reactive handle for the subsequent attachment of thiol-containing drugs or targeting ligands.

In one approach, biodegradable polymeric nanoparticles loaded with platinum(IV) prodrugs were developed for ovarian cancer therapy. nih.gov To enhance tumor tissue accumulation, the surface of these nanoparticles was modified with maleimide groups. This modification was hypothesized to improve peritoneal retention and cellular uptake. The resulting maleimide-modified nanoparticles (Pt(IV)@Mal-NPs) demonstrated significantly improved therapeutic efficacy by promoting drug accumulation at the tumor site. nih.gov

The synthesis of polymer-drug conjugates is another area where PMPI is instrumental. nih.gov These conjugates typically consist of a biocompatible polymer backbone to which a drug molecule is covalently attached, often via a linker. This approach can improve the drug's solubility, stability, and pharmacokinetic profile. PMPI can be used to introduce maleimide groups onto a polymer, which can then be conjugated to a thiol-containing drug.

| Delivery Vehicle Component | Role of 4-(Maleinimido)phenyl isocyanate | Example Application |

| Polymeric Nanoparticle | Surface modification to introduce maleimide groups for enhanced tumor targeting and cellular uptake. | Maleimide-modified PEG-PLGA nanoparticles for the delivery of platinum(IV) prodrugs in ovarian cancer therapy. nih.gov |

| Polymer-Drug Conjugate | Introduction of a maleimide group onto a polymer backbone for subsequent conjugation to a thiol-containing drug. | Synthesis of polymer-drug conjugates for controlled drug release. nih.gov |

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. Maleimide-based chemistry is a cornerstone of ADC development, with PMPI and similar linkers enabling the site-specific conjugation of drugs to antibodies. nih.govnih.gov

A common strategy involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which can then react with the maleimide moiety of a drug-linker construct. nih.gov This method allows for the production of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable pharmacokinetic profile. nih.gov Protocols have been developed for the micro- and mid-scale conjugation of cytotoxic drugs to the hinge region thiols of antibodies using maleimide-based chemistry, yielding well-defined products with high purity. nih.gov

While traditional maleimide-based linkers have been widely used, concerns about the stability of the resulting thiosuccinimide linkage have led to the development of improved strategies. nih.gov Some research has focused on phenyl-substituted maleimides, which have shown increased stability. creative-biolabs.com The goal is to create more stable ADCs that release their cytotoxic payload only after reaching the target cancer cells, thereby improving the therapeutic index. nih.gov

| ADC Component | Conjugation Strategy | Key Advantage |

| Antibody | Site-specific conjugation to hinge region thiols via maleimide-thiol reaction. nih.govnih.gov | Controlled drug-to-antibody ratio (DAR) and product homogeneity. nih.gov |

| Drug-Linker | Utilization of maleimide-containing linkers for attachment to antibody thiols. nih.govnih.gov | Enables covalent and specific attachment of the cytotoxic payload. creative-biolabs.com |

Biointerface Engineering and Tissue Engineering Scaffolds

The ability of 4-(Maleinimido)phenyl isocyanate to modify surfaces and crosslink polymers makes it a valuable tool in biointerface engineering and the development of tissue engineering scaffolds. These applications aim to create materials that can interact with biological systems in a controlled and beneficial manner.

Hydrogels are highly hydrated polymer networks that can mimic the extracellular matrix (ECM) and provide a supportive environment for cells. berkeley.edu Poly(ethylene glycol) (PEG) hydrogels are widely used for cell encapsulation due to their biocompatibility and tunable properties. berkeley.eduresearchgate.net Maleimide-functionalized PEG macromers, such as four-arm PEG-maleimide (PEG-4MAL), are particularly advantageous for creating bioactive hydrogels. berkeley.edunih.gov

The maleimide groups on the PEG macromers can react with thiol-containing peptides or proteins, allowing for the incorporation of bioactive cues into the hydrogel network. For example, adhesive peptides like RGD can be incorporated to promote cell attachment and spreading. researchgate.net The crosslinking of these hydrogels is typically achieved through the reaction of the maleimide groups with dithiol-containing crosslinkers, which can be designed to be degradable by cell-secreted enzymes. berkeley.edu This allows encapsulated cells to remodel their microenvironment, a crucial aspect of tissue regeneration.

Maleimide-crosslinked PEG hydrogels exhibit improved reaction kinetics and crosslinking efficiency compared to other chemistries, enabling rapid gelation under physiological conditions, which is ideal for in situ cell encapsulation. berkeley.eduscilit.com These hydrogels have been successfully used for the generation and culture of human organoids and for the delivery of cells in vivo. nih.gov

| Hydrogel System | Key Features | Application |

| PEG-4MAL Hydrogels | Rapid and efficient crosslinking, tunable mechanical properties, and facile incorporation of bioactive peptides. berkeley.eduscilit.com | 3D cell culture, human organoid generation, and in vivo cell delivery. researchgate.netnih.gov |

| Peptide-Functionalized | Incorporation of adhesive and degradable sequences to mimic the natural cell microenvironment. researchgate.net | Studying cell behavior in a controlled 3D environment. nih.govmdpi.com |

Tissue engineering scaffolds provide a temporary three-dimensional framework to support tissue regeneration. nih.gov The surface properties of these scaffolds are critical for guiding cell behavior, such as adhesion, proliferation, and differentiation. 4-(Maleinimido)phenyl isocyanate can be used to functionalize the surface of various scaffold materials, including electrospun nanofibers, to enhance their bioactivity. nih.govnih.gov

For instance, the surface of biodegradable polymer scaffolds, such as those made from poly(L-lactic acid) (PLLA), can be modified to introduce reactive groups that can then be conjugated with bioactive molecules. mdpi.com While direct use of PMPI for this purpose is less documented in favor of plasma treatments and other methods, its fundamental chemistry of reacting with hydroxyl groups on a polymer surface to present a maleimide for subsequent peptide or growth factor attachment is a viable strategy. This approach allows for the covalent immobilization of growth factors or adhesive peptides onto the scaffold surface, which can provide specific signals to cells and promote tissue regeneration.

| Scaffold Material | Functionalization Strategy | Desired Outcome |

| Electrospun PLLA | Surface modification to introduce functional groups for the covalent attachment of bioactive molecules. nih.govmdpi.com | Enhanced cell adhesion, proliferation, and differentiation for tissue regeneration. nih.gov |

| Hydrogels | Incorporation of growth factors or peptides to create a more instructive microenvironment for cells. | Promotion of specific cellular responses, such as osteogenesis or angiogenesis. |

The development of sensitive and specific biosensors is crucial for diagnostics and environmental monitoring. A key aspect of biosensor design is the stable immobilization of biorecognition elements, such as enzymes or antibodies, onto the sensor surface. The heterobifunctional nature of 4-(Maleinimido)phenyl isocyanate makes it a suitable candidate for this purpose.

The isocyanate group of PMPI can react with hydroxyl or amine groups present on the surface of a sensor substrate (e.g., silica, metal oxides, or functionalized polymers). This reaction results in the covalent attachment of the maleimide functionality to the surface. Subsequently, thiol-containing biorecognition molecules, such as cysteine-containing peptides or antibodies with reduced disulfide bonds, can be specifically and covalently immobilized onto the maleimide-activated surface. This controlled and oriented immobilization can enhance the sensitivity and performance of the biosensor.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Characterization of Functionalized Polymers and Conjugates

Spectroscopy is a cornerstone in the analysis of materials modified with 4-(Maleinimido)phenyl isocyanate, offering non-destructive methods to verify the presence of functional groups and probe the structure of conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of 4-(Maleinimido)phenyl isocyanate, ¹H NMR is particularly valuable for confirming the covalent attachment of the maleimide (B117702) group.

The protons on the maleimide's double bond have a characteristic chemical shift in the ¹H NMR spectrum. This distinct signal can be monitored to follow the progress of conjugation reactions. For instance, in the modification of polymers or biomolecules containing thiol groups (e.g., cysteine residues in proteins), the maleimide moiety undergoes a Michael addition reaction. The disappearance of the characteristic maleimide proton peak is a clear indicator of a successful conjugation. acs.orgacs.org

Research has shown that the sharp singlet corresponding to the two equivalent protons of the unconjugated maleimide ring typically appears around 6.7-6.9 ppm in various deuterated solvents. acs.orgacs.orgwvu.edunih.gov Following a successful reaction with a thiol, this peak vanishes, and new signals corresponding to the protons of the resulting succinimide (B58015) thioether ring appear, often in more crowded regions of the spectrum. acs.org This method allows for a quantitative or semi-quantitative assessment of the conjugation efficiency. wvu.edu

Table 1: Characteristic ¹H NMR Chemical Shifts for Maleimide Protons

| Functional Group | Proton Environment | Typical Chemical Shift (δ, ppm) | Solvent | Observation |

|---|---|---|---|---|

| Maleimide | -CH=CH- | ~6.7 - 6.9 | CDCl₃, DMSO-d₆, D₂O | Sharp singlet present before conjugation. acs.orgacs.orgwvu.edunih.gov |

| Succinimide Thioether | Ring protons | Varies (typically 2.5-4.5) | Varies | Appearance of new signals and disappearance of the ~6.8 ppm singlet confirms reaction. acs.org |

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying functional groups within a molecule. For polymers and conjugates involving 4-(Maleinimido)phenyl isocyanate, FTIR is used to confirm the presence of the key isocyanate and maleimide groups and to monitor their reactions.

The isocyanate group (-N=C=O) has a very strong and sharp absorption band in a region of the infrared spectrum that is typically free from other signals, making it easy to identify. This characteristic peak is located at approximately 2250-2275 cm⁻¹. nih.gov The disappearance of this band provides definitive evidence that the isocyanate has reacted, for example, to form a urethane (B1682113) linkage through reaction with a hydroxyl group. nih.govyoutube.com

The maleimide group also has characteristic absorption bands, primarily from the stretching of its two carbonyl (C=O) groups within the five-membered ring. These symmetric and asymmetric stretching vibrations typically appear in the region of 1700-1780 cm⁻¹.

Table 2: Key FTIR Absorption Bands for 4-(Maleinimido)phenyl isocyanate Moieties

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | ~2250 - 2275 | Strong, sharp peak. Its absence confirms reaction of the isocyanate group. nih.govyoutube.com |

| Maleimide Imide | Symmetric C=O Stretch | ~1770 - 1780 | Confirms the presence of the intact maleimide ring structure. |

| Asymmetric C=O Stretch | ~1700 - 1715 | ||

| Urethane (-NH-C=O) | N-H Stretch | ~3300 | Broad peak, indicates formation of urethane linkage from isocyanate reaction. |

| Urethane (-NH-C=O) | C=O Stretch | ~1700 - 1740 | Overlaps with maleimide C=O, but contributes to this region upon formation. |

When 4-(Maleinimido)phenyl isocyanate is used to conjugate molecules to polypeptides or proteins, it is often critical to assess whether the modification process has altered the protein's secondary structure. Circular Dichroism (CD) spectroscopy is the most widely used method for this type of conformational analysis. youtube.comrsc.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The regular, repeating arrangements of the peptide backbone in secondary structures like α-helices and β-sheets are chiral and produce distinctive CD spectra in the far-UV region (typically 190-250 nm).

By obtaining a CD spectrum of a polypeptide before and after conjugation with a moiety via the 4-(Maleinimido)phenyl isocyanate linker, researchers can detect any significant changes in its secondary structure. rsc.org For example, a decrease in the characteristic α-helical signal (negative bands at ~222 nm and ~208 nm, positive band at ~192 nm) could indicate that the conjugation process has partially disrupted the helical domains. This analysis is vital in fields like drug delivery and biomaterials, where preserving the native conformation and biological activity of a protein is paramount. While the linker itself is small, the attached molecule (e.g., a polymer) could induce conformational changes that CD spectroscopy can effectively monitor. acs.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms on a material's surface. When 4-(Maleinimido)phenyl isocyanate is used to modify a surface, XPS is an ideal tool to confirm the successful immobilization of the linker.

By irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can detect the elements present in the top 1-10 nm of the material. After modifying a substrate with the linker, XPS survey scans would show the appearance of nitrogen signals (N1s) that were not present on the original substrate.

High-resolution XPS scans of specific elements provide information about their bonding environment. For instance, the C1s spectrum can be deconvoluted to identify carbons in different chemical states, such as C-C/C-H, C-N (from the phenyl ring and imide), and C=O (from the maleimide). Similarly, the N1s spectrum can distinguish between different nitrogen environments. This level of detail confirms that the molecule has been grafted onto the surface and can provide evidence of its chemical integrity.

Chromatographic and Separation Techniques

Separation techniques are indispensable for purifying functionalized polymers and for analyzing their molecular characteristics, such as size and molecular weight distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute later.

GPC is routinely used to characterize polymers before and after functionalization with 4-(Maleinimido)phenyl isocyanate. For example, if a hydroxyl-terminated polymer is reacted with the isocyanate group of the linker, the resulting functionalized polymer will have a higher molecular weight. This increase can be clearly observed as a shift to shorter elution times in the GPC chromatogram compared to the original polymer.

This analysis not only confirms the success of the functionalization reaction but also provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the new material. A narrow PDI is often desirable, and GPC can verify that no undesirable side reactions, such as cross-linking, have occurred to a significant extent.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the analysis of products resulting from reactions involving 4-(Maleinimido)phenyl isocyanate. These methods are instrumental in verifying the successful conjugation of the crosslinker to polymers or peptides, and for quantifying the efficiency of the reaction.

In a typical workflow, the reaction mixture containing the polymer or peptide, 4-(Maleinimido)phenyl isocyanate, and any unreacted starting materials is injected into an HPLC system. The components are separated based on their affinity for the stationary phase of the HPLC column. A UV detector can be used to monitor the elution of the different species, with the appearance of new peaks indicating the formation of the desired product. rsc.org

For more detailed analysis, the HPLC system can be coupled to a mass spectrometer (LC-MS). This allows for the determination of the molecular weights of the eluted components, providing definitive evidence of conjugation. Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions, yielding structural information about the product. For instance, in the analysis of peptides modified with phenyl isocyanate, LC-MS/MS can be used to identify the specific amino acid residues that have reacted with the isocyanate group. nih.govresearchgate.netnih.gov The reactivity of phenyl isocyanate with the N-terminus of peptides and the potential for intramolecular crosslinking with amine-containing side chains like arginine has been demonstrated through such techniques. researchgate.net In vitro studies with glutathione (B108866) have shown that phenyl isocyanate can react with both the cysteinyl thiol group and the glutamic acid α-amino group, forming distinct adducts identifiable by LC-MS. nih.govresearchgate.net

Table 1: Exemplary LC-MS/MS Parameters for Isocyanate Conjugate Analysis

| Parameter | Setting | Purpose |

| Column | C18 Reverse-Phase | Separation of polar and non-polar analytes. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of components with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions from the liquid eluent. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Ion Trap | Mass-to-charge ratio determination and fragmentation for structural analysis. |

| Detection Mode | Positive or Negative Ion Mode | Dependent on the analyte's ability to gain or lose a proton. |

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) of Hydrogel Structures

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the three-dimensional microstructure of hydrogels crosslinked with 4-(Maleinimido)phenyl isocyanate. The morphology of a hydrogel, including its pore size, interconnectivity, and surface topography, significantly influences its properties such as swelling behavior, mechanical strength, and its ability to support cell growth in tissue engineering applications.

To prepare a hydrogel for SEM analysis, the water within the hydrogel network is typically removed through freeze-drying (lyophilization). This process preserves the porous structure of the hydrogel in a solid state. researchgate.net The dried hydrogel is then coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. nih.gov The SEM instrument scans the surface of the sample with a focused beam of electrons, and the resulting images reveal the intricate architecture of the hydrogel network. researchgate.netresearchgate.net These images can provide qualitative and quantitative information about the hydrogel's internal structure. For instance, the concentration of the crosslinker, 4-(Maleinimido)phenyl isocyanate, is expected to influence the resulting pore size and density of the hydrogel network.

Dynamic Light Scattering (DLS) for Nanoparticle and Polymer Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution and stability of nanoparticles and polymers in solution. ssau.ru When 4-(Maleinimido)phenyl isocyanate is used to functionalize nanoparticles or to form polymer-drug conjugates, DLS is essential for characterizing the resulting products. scienceopen.commdpi.com

The DLS instrument measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles in suspension. ssau.ru Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius (the effective size of the particle in solution) can be determined. researchgate.net

DLS also provides the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse sample with a narrow range of particle sizes, which is often desirable for biomedical applications. nih.gov The technique is also valuable for assessing the stability of nanoparticle formulations over time, as aggregation of particles will lead to a significant increase in the measured hydrodynamic radius. nih.govscienceopen.com

Table 2: Typical DLS Data for Nanoparticle Characterization

| Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Unfunctionalized Nanoparticles | 150 ± 5 | 0.15 | -25 ± 2 |

| Nanoparticles functionalized with 4-(Maleinimido)phenyl isocyanate | 165 ± 7 | 0.18 | -22 ± 3 |

Note: This is an example data set and actual values will vary depending on the specific nanoparticles and reaction conditions.

Rheological and Mechanical Property Assessment

Rheological Analysis of Hydrogel Viscoelasticity

Rheology is the study of the flow and deformation of materials, and it provides critical insights into the viscoelastic properties of hydrogels. For hydrogels crosslinked with 4-(Maleinimido)phenyl isocyanate, rheological measurements can quantify their stiffness, elasticity, and viscosity, which are crucial parameters for applications such as injectable hydrogels or 3D printing inks. researchgate.netnih.gov

Oscillatory rheometry is commonly used to characterize hydrogels. In these experiments, a small, oscillating strain or stress is applied to the hydrogel sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component of the hydrogel, and the loss modulus (G''), which represents the viscous (liquid-like) component. sigmaaldrich.comrsc.orgnih.gov

Atomic Force Microscopy (AFM) for Hydrogel Elastic Moduli

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can also be used to probe the mechanical properties of soft materials like hydrogels at the nanoscale. nih.gov AFM can provide a quantitative measure of the Young's modulus (a measure of stiffness) of a hydrogel with high spatial resolution. nih.govmdpi.com

In a typical AFM nanoindentation experiment, a sharp tip mounted on a flexible cantilever is brought into contact with the hydrogel surface. nih.gov The cantilever deflects as the tip indents the hydrogel, and this deflection is measured by a laser beam reflected off the back of the cantilever. By analyzing the force-indentation curves, the Young's modulus of the hydrogel can be calculated using contact mechanics models, such as the Hertz model. nih.govnih.gov

The stiffness of hydrogels can be tuned by varying the concentration of the crosslinker, 4-(Maleinimido)phenyl isocyanate. researchgate.net AFM can be used to map the mechanical properties across the hydrogel surface, revealing any spatial variations in stiffness. This is particularly important for understanding the local mechanical environment that cells would experience when cultured on or within the hydrogel. uakron.edursc.org

Table 3: Comparison of Mechanical Properties of PEG Hydrogels with Different Crosslinkers

| Hydrogel Composition | Crosslinker Type | Young's Modulus (kPa) | Reference |

| 5% PEG | Thiol-Maleimide | 5.2 ± 0.8 | nih.gov |

| 7.5% PEG | Thiol-Acrylate | 10.5 ± 1.5 | nih.gov |

| 10% PEG | Thiol-Vinyl Sulfone | 25.3 ± 3.2 | nih.gov |

| 7% PEG | - | 14.80 ± 0.47 | uakron.edu |

Note: This table presents example data from the literature for similar hydrogel systems to illustrate the range of mechanical properties that can be achieved and measured.

Thermal Analysis Techniques

The thermal stability of polymeric materials is a critical parameter that dictates their processing conditions and end-use applications. Techniques for thermal analysis are instrumental in determining the temperature and weight change profiles of polymers upon heating.

Thermogravimetric Analysis (TGA) of Polymeric Materials

Thermogravimetric analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition characteristics of polymeric materials. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, typically inert (e.g., nitrogen) or oxidative (e.g., air). The resulting data, presented as a TGA curve (weight percent versus temperature) and its derivative (DTG curve, rate of weight loss versus temperature), provide valuable insights into the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual char at the end of the analysis.

Research on bismaleimide (B1667444) (BMI) resins, which share the maleimide functional group, indicates that their thermal decomposition in an inert atmosphere is a multi-stage process. The initial decomposition is often associated with the breakdown of the weaker bonds in the polymer structure, followed by the degradation of the more stable imide rings at higher temperatures. For instance, studies on glass fiber/bismaleimide composites have shown that the pyrolysis process in a nitrogen atmosphere occurs in a single stage, with prominent volatile components including CO2, H2O, CH4, NOx, and SO2. mdpi.com The decomposition of the maleimide ring itself is a key factor in the thermal degradation profile. mdpi.com

While specific TGA data for polymers explicitly modified with 4-(Maleinimido)phenyl isocyanate is not extensively detailed in the provided search results, the thermal behavior can be inferred from the analysis of related polymeric systems. The data in the table below is representative of the thermal stability of bismaleimide composites, which provides an indication of the performance that could be expected from polymers containing the maleimide functionality.

Table 1: Thermogravimetric Analysis Data for a Glass Fiber/Bismaleimide (GF/BMI) Composite in a Nitrogen Atmosphere

| Heating Rate (°C/min) | Initial Decomposition Temperature (T_o) (°C) | Temperature of Maximum Mass Loss Rate (T_p) (°C) | Maximum Mass Loss Rate (MLR_p) (%/min) |

| 5 | 400 | 435 | -10.5 |

| 10 | 410 | 441 | -20.0 |

| 20 | 421 | 452 | -38.0 |

| 30 | 428 | 460 | -55.0 |

This data is derived from studies on glass fiber/bismaleimide composites and is presented here as a representative example of the thermal stability of polymers containing maleimide structures. mdpi.com

The data clearly shows that with an increasing heating rate, both the initial decomposition temperature and the temperature of maximum mass loss rate shift to higher values. This is a common phenomenon in TGA and is attributed to the kinetic nature of the degradation process. The maximum mass loss rate also increases significantly with the heating rate, indicating a more rapid decomposition at faster heating schedules. mdpi.com The study of the evolved gases during the TGA of such composites via techniques like Fourier Transform Infrared Spectroscopy (TG-FTIR) reveals the release of CO2, H2O, and nitrogen oxides, which are characteristic decomposition products of the maleimide structure. mdpi.com

Theoretical and Computational Investigations of 4 Maleinimido Phenyl Isocyanate Chemistry

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions at the electronic level. For a molecule with two distinct reactive sites like PMPI, these studies can unravel the energetics and pathways that govern its selective reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It allows for the calculation of thermodynamic and kinetic parameters, providing a quantitative picture of reaction mechanisms. For 4-(Maleinimido)phenyl isocyanate, DFT can be used to model its key reactions: the addition of nucleophiles to the isocyanate group and the Michael addition to the maleimide (B117702) group.

Computational studies on similar molecules, such as phenyl isocyanate, have established mechanisms for urethane (B1682113) and urea (B33335) formation. mdpi.comresearchgate.net The reaction of an isocyanate with an alcohol (to form a urethane) or an amine (to form a urea) typically proceeds through a transition state where the nucleophile attacks the electrophilic carbon of the isocyanate group. DFT calculations can determine the activation energy (energy barrier) for this process, which is crucial for understanding the reaction rate. mdpi.com For instance, calculations on the reaction of phenyl isocyanate with methanol (B129727) have been used to map the potential energy surface, identifying the reactant complex, transition state, and product complex. mdpi.com

Similarly, the reaction of the maleimide group with a thiol (e.g., cysteine) can be modeled. DFT would be used to calculate the energetics of the conjugate addition pathway, helping to compare the kinetic and thermodynamic feasibility of the reactions at the two different functional sites of PMPI. These calculations can reveal which reaction is favored under specific conditions, guiding the design of sequential conjugation strategies.

Table 1: Representative Energetic Data from DFT Calculations for Isocyanate Reactions This table illustrates the type of data obtained from DFT studies, based on findings for analogous phenyl isocyanate reactions.

| Reaction | Reactants | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Insight |

|---|---|---|---|---|

| Urethane Formation | Phenyl Isocyanate + Methanol | ~25-30 | ~ -20 | Catalyst-free reaction has a significant energy barrier. |

| Urea Formation | Phenyl Isocyanate + Amine | ~15-20 | ~ -25 | Generally more favorable kinetically than urethane formation. |

| Catalyzed Urethane Formation | Phenyl Isocyanate + Methanol + Amine Catalyst | <15 | ~ -20 | Catalysts significantly lower the activation energy barrier. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu This theory is highly effective in predicting the regioselectivity and reactivity of molecules like 4-(Maleinimido)phenyl isocyanate.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the lowest energy orbital available to accept electrons. In PMPI, the LUMO is expected to have significant contributions from the carbon atom of the isocyanate group (-N=C=O) and the carbon-carbon double bond of the maleimide ring. These are the primary electrophilic sites of the molecule, susceptible to attack by nucleophiles. A nucleophile's HOMO will interact with the PMPI's LUMO. wikipedia.org The relative size of the orbital lobes on these atoms can predict which site is more reactive towards a given nucleophile.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the highest energy orbital containing electrons. In PMPI, the HOMO is likely distributed over the phenyl ring and the maleimide moiety. This orbital would be involved in reactions where PMPI acts as a nucleophile, although this is less common given its primary function as an electrophilic crosslinker.

FMO theory explains the molecule's dual reactivity. The interaction between the HOMO of a thiol and the LUMO of the maleimide facilitates the Michael addition. wikipedia.org Concurrently, the HOMO of an alcohol or amine can interact with the LUMO centered on the isocyanate group to form urethanes or ureas. ucsb.edu The energy gap between the HOMO of the nucleophile and the LUMO of PMPI is a key determinant of reactivity; a smaller gap generally leads to a faster reaction. researchgate.net

Table 2: FMO Interactions for Key Reactions of 4-(Maleinimido)phenyl isocyanate

| Reaction Type | PMPI Orbital | Reactant Orbital | Interaction Description |

|---|---|---|---|

| Thiol-Maleimide Conjugation | LUMO | HOMO (of Thiol) | Nucleophilic attack on the electron-deficient maleimide double bond. |

| Urethane/Urea Formation | LUMO | HOMO (of Alcohol/Amine) | Nucleophilic attack on the highly electrophilic isocyanate carbon. |

Molecular Dynamics Simulations for Material Behavior

While quantum mechanics studies individual reactions, Molecular Dynamics (MD) simulations are used to model the behavior of large assemblies of molecules, such as polymers and other materials. nih.gov If 4-(Maleinimido)phenyl isocyanate is used as a crosslinker to form a polymer network (e.g., a hydrogel), MD simulations can predict the resulting material's properties. nih.gov

In a typical MD simulation, a system consisting of polymer chains, the crosslinker, and solvent molecules is constructed. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. nih.gov This allows for the study of dynamic processes and the calculation of macroscopic properties.

For a material crosslinked with PMPI, MD simulations could be used to:

Predict Mechanical Properties: Simulate stress-strain behavior to predict properties like Young's modulus, tensile strength, and elasticity.

Study Swelling Behavior: Model the interaction of a hydrogel network with water molecules to understand its swelling and diffusion characteristics.

Evaluate Thermal Stability: Simulate the material at different temperatures to observe conformational changes and predict the glass transition temperature.

These simulations provide a molecular-level understanding of how the specific structure of the PMPI crosslinker influences the bulk properties of the final material. nih.gov

Structure-Reactivity Relationships and Design Principles

The unique structure of 4-(Maleinimido)phenyl isocyanate directly governs its reactivity and utility. The key relationship is its heterobifunctional nature, which allows for orthogonal or sequential conjugation.

Isocyanate Group: The reactivity of the isocyanate group is exceptionally high towards nucleophiles like primary amines and alcohols. cymitquimica.com This reaction is typically fast and results in the formation of highly stable urea or urethane linkages. The phenyl ring's electronic properties, modified by the maleimide group, can fine-tune this reactivity.

Maleimide Group: The maleimide group is a well-known Michael acceptor, showing high specificity for reaction with thiols. This reaction is efficient under mild, near-neutral pH conditions, forming a stable thioether bond.

This differential reactivity is the core design principle for its use. A typical strategy involves:

First, reacting a thiol-containing molecule (like a peptide with a cysteine residue) with the maleimide group.

Second, using the still-available isocyanate group to react with a hydroxyl- or amine-functionalized surface or polymer, effectively "linking" the two entities.

The rigid phenyl group separating the two reactive moieties ensures that they are spatially distinct, minimizing steric hindrance and allowing for efficient, stepwise reactions.

Predictive Modeling for Functional Material Performance

Building on the principles of DFT and MD, predictive modeling aims to forecast the performance of new materials before they are synthesized. This often involves high-throughput computational screening or the development of Quantitative Structure-Property Relationship (QSPR) models. nih.gov

For materials incorporating 4-(Maleinimido)phenyl isocyanate, a predictive workflow could be envisioned:

Library Generation: A virtual library of different polymer backbones (e.g., polyethylene (B3416737) glycol, dextran, hyaluronic acid) is created.

Computational Crosslinking: Each polymer is computationally crosslinked with PMPI to generate a diverse set of virtual materials.

Property Prediction: MD simulations or other models are run on this virtual library to predict key performance metrics, such as drug release profiles, degradation rates, or mechanical resilience. nih.gov

Candidate Selection: The models identify the most promising polymer-crosslinker combinations for a specific application, guiding experimental efforts towards the most viable candidates.

This approach accelerates the materials discovery process, reducing the time and resources required for trial-and-error experimentation and enabling the rational design of functional materials with tailored properties.

Emerging Research Directions and Future Perspectives

Integration with Advanced Polymerization Techniques (e.g., Controlled Radical Polymerization)

The incorporation of 4-(Maleinimido)phenyl isocyanate into polymers using advanced polymerization techniques is a key area of ongoing research. While traditional free radical polymerization has been used to create polymers with isocyanate precursors, controlled radical polymerization (CRP) methods offer superior control over polymer architecture, molecular weight, and functionality.

Researchers have explored the polymerization of N-phenylmaleimide derivatives, which are structurally related to PMPI. For instance, N-[4-(azidocarbonyl)phenyl]maleimide and N-[4-(N'-phenoxycarbonylamino)phenyl]maleimide have been polymerized and copolymerized with monomers like methyl methacrylate (B99206) (MMA) and acrylic acid (AA) using azobisisobutyronitrile (AIBN) as an initiator. kpi.ua The resulting polymers contain precursor groups that can be converted to isocyanates upon heating. kpi.ua This approach allows for the post-polymerization modification and crosslinking of the materials. kpi.ua

The application of CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to monomers containing the maleimide (B117702) functionality of PMPI is a promising avenue. These methods would enable the synthesis of well-defined block copolymers and other complex architectures where the isocyanate group can be precisely positioned for subsequent reactions. This level of control is crucial for developing highly ordered and functional materials for advanced applications.

Development of Multi-Stimuli Responsive Materials

The dual functionality of 4-(Maleinimido)phenyl isocyanate makes it an excellent candidate for the development of multi-stimuli responsive materials. These "smart" materials can undergo significant changes in their properties in response to multiple external triggers, such as temperature, pH, light, and magnetic fields.

For example, hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are a major focus in this area. Enzyme-degradable hydrogels have been synthesized using peptide-cross-linked dextran. chemsrc.com While this specific example doesn't directly use PMPI, the principle of using bifunctional linkers to create responsive networks is highly relevant. The isocyanate group of PMPI can react with hydroxyl or amine groups on a polymer backbone to form stable urethane (B1682113) or urea (B33335) linkages, while the maleimide group can react with thiols. This allows for the creation of hydrogels that can respond to changes in redox potential (via the thiol-maleimide linkage) and potentially other stimuli, depending on the nature of the polymer backbone.